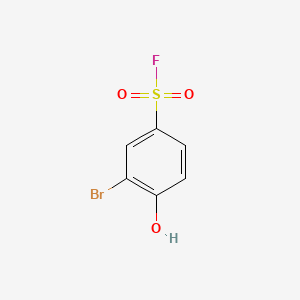
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . This method typically requires a solvent like acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying and studying the function of biological molecules .
Comparaison Avec Des Composés Similaires
3-Bromo-4-hydroxybenzene-1-sulfonylfluoride can be compared with other sulfonyl fluoride compounds, such as:
4-Nitrobenzenesulfonyl fluoride: Known for its use in biological studies as a protease inhibitor.
2-Aminobenzenesulfonyl fluoride: Used in the synthesis of pharmaceuticals and as a biochemical probe.
The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and hydroxyl groups, which can influence its chemical behavior and applications .
Propriétés
Formule moléculaire |
C6H4BrFO3S |
|---|---|
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
3-bromo-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4BrFO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |
Clé InChI |
GTACAMXPABQVSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


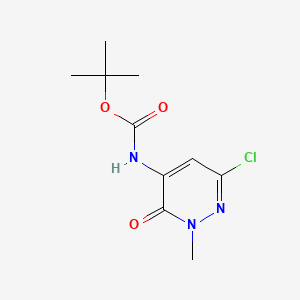
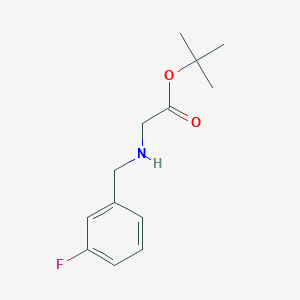




![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
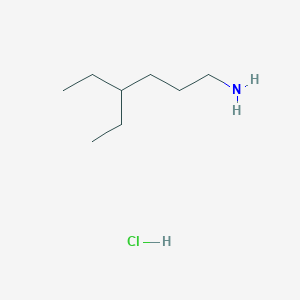
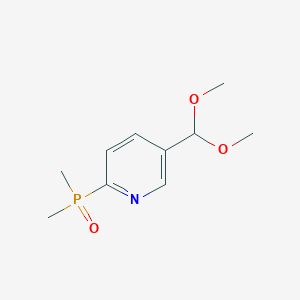

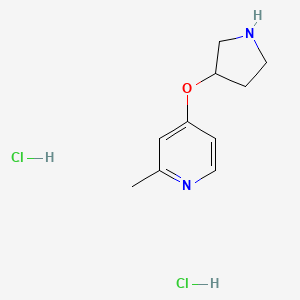


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
